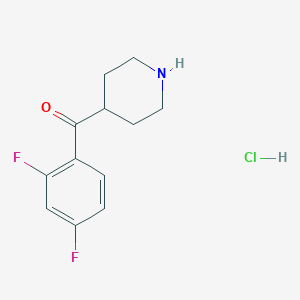

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Descripción general

Descripción

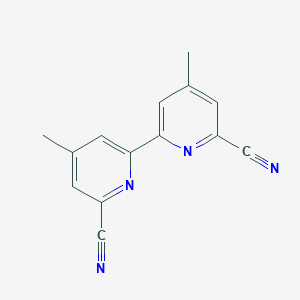

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride is a white to light yellow powder or crystal . It has been used as a synthetic intermediate of benzisoxazole dopamine D2 and serotonin receptors antagonists, such as Iloperidone and risperidone .

Synthesis Analysis

The synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is generally achieved by chemical synthesis. A common method of preparation is to react 2,4-difluorobenzoic acid with piperidine in a suitable solvent and add hydrochloric acid to produce the hydrochloride salt .Molecular Structure Analysis

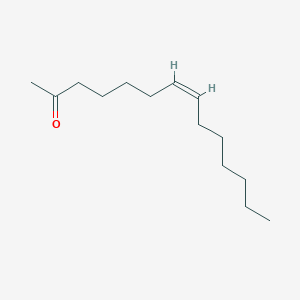

The molecular formula of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is C12H13F2NO·HCl, and its molecular weight is 261.70 .Chemical Reactions Analysis

As a synthetic intermediate, this compound is used in the preparation of 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives as antipsychotics .Physical And Chemical Properties Analysis

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a solid at 20 degrees Celsius . It is soluble in water . The compound appears as a white to light yellow powder or crystal .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

4-(2,4-Difluorobenzoyl)piperidine hydrochloride: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of risperidone , an antipsychotic medication used to treat schizophrenia and bipolar disorder . The compound’s ability to act as a building block for risperidone highlights its importance in medicinal chemistry.

Neurotransmission Research

This compound is involved in research related to neurotransmission, particularly in the study of dopamine receptors . Dopamine is a key neurotransmitter in the brain, and its receptors are critical for many neurological functions. By studying this compound’s interaction with dopamine receptors, researchers can gain insights into the treatment of neurological disorders.

Pain and Inflammation Studies

Researchers use 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in the exploration of pain and inflammation mechanisms . Understanding how this compound affects pain pathways can lead to the development of new analgesics and anti-inflammatory drugs.

Fluorination Reagent

In the field of organic synthesis, this compound serves as a fluorination reagent. It provides a source of fluorine atoms that can be introduced into other molecules, which is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Building Blocks for Antipsychotics

The compound is used in the preparation of 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives , which are studied for their antipsychotic properties . These derivatives are of interest for their potential use in treating various psychiatric conditions.

Neurology Research Chemicals

As a neurology research chemical, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is employed in the study of diseases such as Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia , and in the research of Stress and Anxiety, Addiction . It is a valuable tool for scientists looking to understand the biochemical pathways involved in these conditions.

Safety And Hazards

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJONRGTWKXJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596017 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorobenzoyl)piperidine hydrochloride | |

CAS RN |

106266-04-0 | |

| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a starting material in this specific iloperidone synthesis?

A1: This compound serves as a crucial building block in the synthesis of Iloperidone. The research highlights its use in a novel synthetic route that boasts a higher yield and simplified process compared to previous methods []. The researchers specifically chose this compound because its structure closely resembles a significant portion of the Iloperidone molecule. This similarity allows for a more efficient synthesis with fewer steps, leading to a more cost-effective and environmentally friendly process.

Q2: The research mentions the synthesis of a "key intermediate" from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. What is this intermediate and why is it considered "key"?

A2: The key intermediate synthesized is (Z)-4-(2,4-difluorobenzoyl)piperidine oxime []. This compound is deemed "key" due to its role in the subsequent alkylation and cyclization reactions that ultimately lead to the formation of Iloperidone. The high purity of this intermediate (99.9%) is noteworthy, as it contributes to the overall high yield and purity of the final Iloperidone product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[4-13C]Glucose](/img/structure/B118824.png)

![D-[1,2-13C2]glucose](/img/structure/B118848.png)